An In-depth Technical Guide to 9,11-Octadecadienoic Acid: From Core Properties to Biological Significance
An In-depth Technical Guide to 9,11-Octadecadienoic Acid: From Core Properties to Biological Significance
This guide provides a comprehensive technical overview of 9,11-Octadecadienoic Acid, a key conjugated linoleic acid (CLA), for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore its significant biological activities and underlying mechanisms, and provide practical experimental methodologies for its study.
Introduction: Unveiling a Bioactive Fatty Acid
9,11-Octadecadienoic acid is a naturally occurring polyunsaturated fatty acid with a conjugated double bond system. It exists as several geometric isomers, with the most prevalent and biologically significant being the cis-9, trans-11 isomer, commonly known as rumenic acid.[1][2] This isomer is the principal dietary form of CLA, accounting for 85-90% of the total CLA found in the fat of ruminant animals and dairy products.[1][2] Its formation in ruminants is a result of the biohydrogenation of dietary polyunsaturated fatty acids in the rumen.[1] The unique structural features of 9,11-octadecadienoic acid bestow upon it a range of biological activities that have garnered significant interest in the scientific community.
Core Physicochemical Properties
The fundamental properties of 9,11-Octadecadienoic acid are crucial for understanding its behavior in biological systems and for developing analytical methodologies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₂O₂ | [3][4] |
| Molecular Weight | 280.45 g/mol | [5] |
| IUPAC Name | (9Z,11E)-octadeca-9,11-dienoic acid | |
| Synonyms | Rumenic Acid, Bovinic Acid | [1] |
| CAS Number | 2540-56-9 (for cis-9, trans-11) | |
| XLogP3 | 7.1 | [3][4] |
Isomeric Landscape: Beyond Rumenic Acid
While rumenic acid is the most common isomer, other isomers of 9,11-octadecadienoic acid exist, each with potentially distinct biological effects. These include the (9E,11Z)-, (9Z,11Z)-, and (9E,11E)- isomers.[3][4][6] The spatial arrangement of the double bonds significantly influences the molecule's shape and its interaction with biological targets. It is therefore critical in research and drug development to precisely identify and characterize the specific isomer being investigated.
Biological Activities and Mechanisms of Action
9,11-Octadecadienoic acid and its metabolites exert a wide array of biological effects, positioning them as molecules of interest for therapeutic development.
Anti-Carcinogenic Properties
Numerous studies have highlighted the anti-carcinogenic potential of 9,11-octadecadienoic acid, particularly rumenic acid.[1][7][8] It has been shown to be a potent anticarcinogen at low concentrations.[7] The proposed mechanisms for its anti-cancer effects are multifaceted and are an active area of research. A derivative, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been shown to suppress the proliferation of breast cancer stem cells by down-regulating c-Myc expression.[9]
Modulation of Lipid Metabolism via PPARα Activation
A key mechanism through which 9,11-octadecadienoic acid and its derivatives influence metabolism is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10][11][12] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[11]
A derivative found in tomato juice, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), has been identified as a potent PPARα agonist.[12] In vitro luciferase assays have demonstrated that 13-oxo-ODA significantly induces PPARα activation, even more so than its precursor, conjugated linoleic acid.[12] This activation leads to the upregulation of genes involved in fatty acid oxidation, such as CPT1a and AOX, ultimately resulting in a decrease in plasma and hepatic triglyceride levels.[11]
Caption: PPARα activation by 13-oxo-9,11-octadecadienoic acid.
Anti-Inflammatory Effects
9,11-Octadecadienoic acid and its derivatives exhibit significant anti-inflammatory properties.[13][14] These effects are mediated through the modulation of key inflammatory signaling pathways.
A derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages.[15][16] This inhibition is achieved by suppressing the nuclear translocation of NF-κB p65 and inhibiting the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[15] Furthermore, 13-KODE has been observed to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[15]
Caption: Anti-inflammatory signaling pathways modulated by 13-KODE.
Experimental Methodologies
To facilitate further research, this section outlines standard protocols for the analysis and in vitro investigation of 9,11-Octadecadienoic Acid.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acid isomers.
Objective: To identify and quantify 9,11-Octadecadienoic Acid isomers in a biological sample.
Methodology:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF₃-methanol.
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a highly polar capillary column (e.g., SP-2560, 100 m).
-
Injection: Inject 1 µL of the FAMEs solution in split mode.
-
Oven Program: Start at 140°C for 5 min, then ramp to 240°C at 4°C/min and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-550.
-
-
Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards. Quantify individual FAMEs by expressing their peak areas as a percentage of the total FAMEs peak area.
In Vitro Assessment of Anti-Inflammatory Activity
This protocol describes how to assess the anti-inflammatory effects of 9,11-Octadecadienoic acid derivatives on macrophages.
Objective: To determine the effect of a 9,11-Octadecadienoic acid derivative on LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the 9,11-Octadecadienoic acid derivative (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the protein content of the cell lysates. Compare the cytokine levels in the treated groups to the LPS-only control to determine the inhibitory effect.
Caption: Workflow for in vitro anti-inflammatory activity assay.
Conclusion and Future Directions
9,11-Octadecadienoic acid and its isomers represent a class of bioactive lipids with significant potential in human health and disease. Their roles as anti-carcinogenic, anti-inflammatory, and metabolic-modulating agents are well-supported by scientific evidence. The activation of PPARα and the modulation of NF-κB and MAPK signaling pathways are key to their mechanisms of action.
Future research should focus on elucidating the precise structure-activity relationships of different isomers, exploring their synergistic effects with other bioactive compounds, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic applications for a range of inflammatory and metabolic diseases.
References
-
PubChem. 9,11-Octadecadienoic acid, (9E,11Z)-. National Center for Biotechnology Information. [Link]
-
PubChem. 9,11-Octadecadienoic acid, (9Z,11Z)-. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. RUMELENIC ACID. [Link]
-
PubChem. 9,11-Octadecadienoic Acid. National Center for Biotechnology Information. [Link]
-
Wikidoc. Rumenic acid. [Link]
-
Wikipedia. Rumenic acid. [Link]
-
Kim, Y. I., et al. (2012). Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. PLOS ONE, 7(2), e31317. [Link]
-
Twinwood Cattle Company. Conjugated linoleic acid (CLA): A ruminant fatty acid with beneficial effects on human health. [Link]
-
Goto, T., et al. (2012). Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. PLOS ONE, 7(2), e31317. [Link]
-
Cheméo. Octadeca-9,11-dienoic acid, 8-hydroxy-, methyl ester, trans, trans- (CAS 116595-30-3). [Link]
-
Cheméo. 9,11-Octadecadienoic acid, 13-oxo, PFBO, methyl ester, # 1. [Link]
-
Kim, Y. I., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One, 7(2), e31317. [Link]
-
Jo, Y. H., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 11(2), 202. [Link]
-
Wang, T., et al. (2015). Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice. Experimental and Therapeutic Medicine, 10(4), 1532–1538. [Link]
-
Chin, S. F., et al. (1994). Conjugated linoleic acid (9,11- and 10,12-octadecadienoic acid) is produced in conventional but not germ-free rats fed linoleic acid. The Journal of Nutrition, 124(5), 694–701. [Link]
-
Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585–593. [Link]
-
Kramer, J. K. G., et al. (1998). Rumenic acid: A proposed common name for the major conjugated linoleic acid isomer found in natural products. Lipids, 33(8), 835. [Link]
-
Kim, Y. I., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One, 7(2), e31317. [Link]
-
Wang, T., et al. (2015). Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice. Experimental and Therapeutic Medicine, 10(4), 1532–1538. [Link]
-
Tallima, H., & El Ridi, R. (2024). The octadecanoids: Synthesis and bioactivity of 18-carbon oxygenated fatty acids in mammals, bacteria, and fungi. Chemical Reviews. [Link]
-
Jo, Y. H., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-Dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 11(2), 202. [Link]
-
Jo, Y. H., et al. (2023). 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness. In Vivo, 37(4), 1531–1538. [Link]
-
Knight, J., et al. (1995). Serum octadeca-9,11 dienoic acid--an assay of free radical activity or a result of bacterial production? Annals of Clinical Biochemistry, 32(3), 267–271. [Link]
-
Ramsden, C. E., et al. (2012). Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(4-5), 135–141. [Link]
-
Kishino, S., et al. (2020). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. Frontiers in Immunology, 11, 1999. [Link]
-
Feussner, I., & Wasternack, C. (2002). Enzymes of the biosynthesis of octadecanoid-derived signalling molecules. Planta, 214(4), 491–504. [Link]
-
Honma, T., et al. (2018). 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. Biological and Pharmaceutical Bulletin, 41(8), 1238–1243. [Link]
-
Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585–593. [Link]
-
Kaiser, M., et al. (2018). Antiplasmodial activity of 13-oxo-9Z,11E-octadecadienoic acid from Hyssopus officinalis. Planta Medica, 84(12/13), 916–923. [Link]
-
Rajeswari, G., & Murugan, M. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 11(9), 3894–3898. [Link]
-
Das, S., & Paria, S. (2023). Gas Chromatography and Mass Spectroscopic Analysis of Bioactive Compounds from Scoparia dulcis Whole Plant Extract. International Journal of Zoological Investigations, 9(2), 263-270. [Link]
-
Zanetti, M., et al. (2022). The octadecanoids: an emerging class of lipid mediators. Prostaglandins & Other Lipid Mediators, 163, 106689. [Link]
-
Mohamed, A. A., et al. (2021). GC-MS ANALYSIS, PHYTOCHEMICAL, AND ANTIMICROBIAL ACTIVITY OF SUDANESE NIGELLA SATIVA (L) OIL. Journal of Applied Pharmaceutical Science, 11(12), 113-119. [Link]
Sources
- 1. Rumenic acid - wikidoc [wikidoc.org]
- 2. Rumenic acid - Wikipedia [en.wikipedia.org]
- 3. 9,11-Octadecadienoic acid, (9E,11Z)- | C18H32O2 | CID 5351472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,11-Octadecadienoic acid, (9Z,11Z)- | C18H32O2 | CID 5282795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. 9,11-Octadecadienoic Acid | C18H32O2 | CID 74607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. twinwoodcattle.com [twinwoodcattle.com]
- 8. researchgate.net [researchgate.net]
- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
- 10. scite.ai [scite.ai]
- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. ovid.com [ovid.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
